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molecular formula C9H6F13IO B1583505 2-IODO-1H,1H,2H,3H,3H-PERFLUORONONAN-1-OL CAS No. 38550-44-6

2-IODO-1H,1H,2H,3H,3H-PERFLUORONONAN-1-OL

Cat. No. B1583505
M. Wt: 504.03 g/mol
InChI Key: JIDYQTCBVGBFDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06806357B1

Procedure details

2-iodo-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-1-ol 19 (15 g, 29.8 mmol) was slowly added to a solution of lithium aluminum hydride (1.14 g, 30.1 mmol) in THF (60 mL). After stirring at room temperature overnight, the reaction mixture was quenched with ethylacetate (5 mL). Water (150 mL) was added to the mixture and extracted with ether (3×75 mL). Ether layers were combined, washed with water and brine solution. The ether layer was then concentrated and distilled to get 20 (8.66 g, 77%) bp 90-92° C. at aspirator pressure; 1H NMR (CDCl3) δ3.75 (t, J=6.1 Hz, 2H), δ2.31-2.13 (mn, 2H), δ1.92-1.83 (mn, 2H)
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Yield
77%

Identifiers

REACTION_CXSMILES
I[CH:2]([CH2:5][C:6]([F:24])([F:23])[C:7]([F:22])([F:21])[C:8]([F:20])([F:19])[C:9]([F:18])([F:17])[C:10]([F:16])([F:15])[C:11]([F:14])([F:13])[F:12])[CH2:3][OH:4].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[F:23][C:6]([F:24])([C:7]([F:21])([F:22])[C:8]([F:19])([F:20])[C:9]([F:17])([F:18])[C:10]([F:15])([F:16])[C:11]([F:12])([F:14])[F:13])[CH2:5][CH2:2][CH2:3][OH:4] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
IC(CO)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Name
Quantity
1.14 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with ethylacetate (5 mL)
ADDITION
Type
ADDITION
Details
Water (150 mL) was added to the mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×75 mL)
WASH
Type
WASH
Details
washed with water and brine solution
CONCENTRATION
Type
CONCENTRATION
Details
The ether layer was then concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(CCCO)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.66 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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